1-(3-fluorobenzyl)-6-oxo-N-(thiazol-2-yl)-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
1-(3-fluorobenzyl)-6-oxo-N-(thiazol-2-yl)-1,6-dihydropyridazine-3-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a fluorobenzyl group, a thiazole ring, and a dihydropyridazine core, making it a versatile candidate for various applications.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that our compound may also interact with various biological targets, contributing to its potential therapeutic effects.
Mode of Action
The exact mode of action of this compound is currently unknown. This interaction could potentially alter cellular processes, leading to the observed biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorobenzyl)-6-oxo-N-(thiazol-2-yl)-1,6-dihydropyridazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dihydropyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: This is achieved through nucleophilic substitution reactions where the dihydropyridazine intermediate reacts with 3-fluorobenzyl halides.
Thiazole Ring Formation: The final step involves the condensation of the intermediate with thioamides or thioesters under reflux conditions to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorobenzyl)-6-oxo-N-(thiazol-2-yl)-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted fluorobenzyl derivatives.
Scientific Research Applications
1-(3-fluorobenzyl)-6-oxo-N-(thiazol-2-yl)-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticonvulsant and anticancer activities
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide.
Benzimidazole Derivatives: Compounds such as omeprazole and rabeprazole.
Uniqueness
1-(3-fluorobenzyl)-6-oxo-N-(thiazol-2-yl)-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of a fluorobenzyl group, thiazole ring, and dihydropyridazine core. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-oxo-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2S/c16-11-3-1-2-10(8-11)9-20-13(21)5-4-12(19-20)14(22)18-15-17-6-7-23-15/h1-8H,9H2,(H,17,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCSSYSXRAFMKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C(=O)NC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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